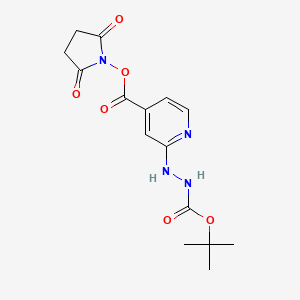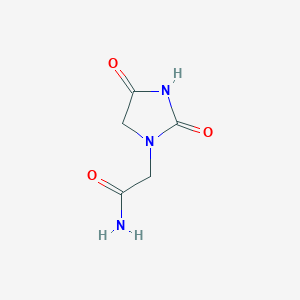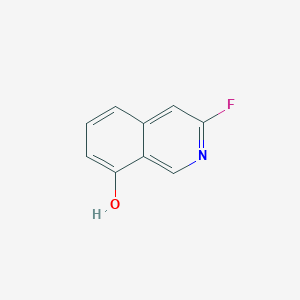
3-Fluoroisoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoroisoquinolin-8-ol is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinolin-8-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, the synthesis can start from 3-aminoquinoline, which undergoes diazotization followed by fluorination to yield 3-fluoroquinoline. This intermediate can then be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoroisoquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3-Fluoroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and biological pathways.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, including liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 3-Fluoroisoquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroisoquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 3,5-Difluoroquinoline
Comparison: Compared to other fluorinated isoquinolines, 3-Fluoroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific fluorination can lead to different reactivity and interaction profiles, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
3-fluoroisoquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h1-5,12H |
InChI-Schlüssel |
XBJFBYPYZVCXFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


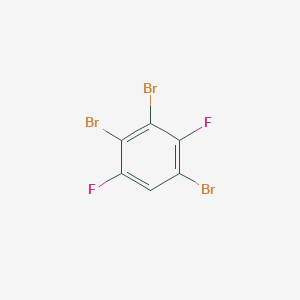


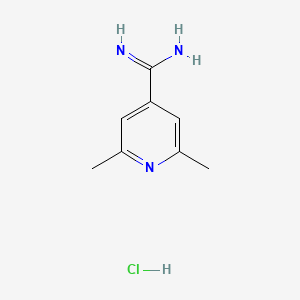
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
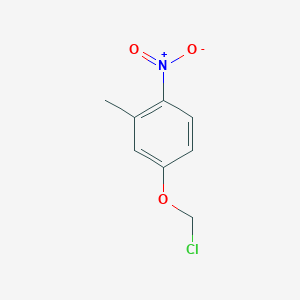
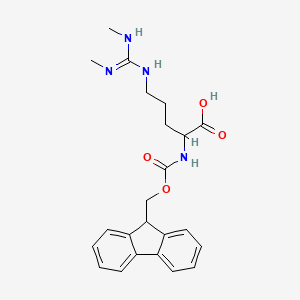
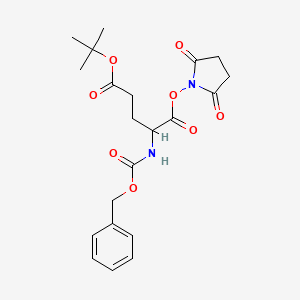

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
